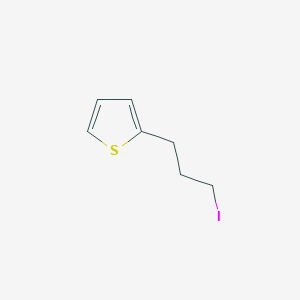

2-(3-Iodopropyl)thiophène

Vue d'ensemble

Description

“2-(3-Iodopropyl)thiophene” is a chemical compound that belongs to the class of thiophenes . Thiophenes are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Synthesis Analysis

Thiophenes can be synthesized through various methods, including the Gewald reaction, Paal-Knorr Thiophene Synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

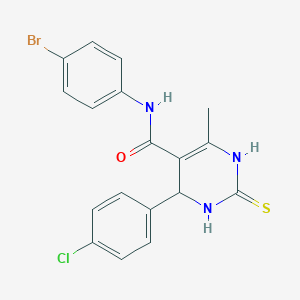

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular weight of “2-(3-Iodopropyl)thiophene” is 252.12 .Chemical Reactions Analysis

Thiophenes undergo various chemical reactions. For example, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(3-Iodopropyl)thiophene” include a molecular weight of 252.12 . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . It is a liquid at room temperature .Applications De Recherche Scientifique

Électronique organique et semi-conducteurs

Les dérivés du thiophène, y compris le 2-(3-Iodopropyl)thiophène, jouent un rôle crucial dans l'électronique organique. Ces composés sont utilisés dans la fabrication de transistors à effet de champ organiques (OFET) et de diodes électroluminescentes organiques (OLED). Leur structure π-conjuguée permet un transport de charge efficace, ce qui les rend précieux pour la conception de dispositifs électroniques haute performance .

Chimie médicinale et développement de médicaments

Les molécules à base de thiophène présentent diverses propriétés pharmacologiques. Par exemple :

- Propriétés antihypertensives et anti-athéroscléreuses : Certains composés contenant du thiophène présentent des effets sur la pression artérielle et la santé cardiovasculaire .

Inhibiteurs de corrosion

Les dérivés du thiophène trouvent des applications en chimie industrielle comme inhibiteurs de corrosion. Leur capacité à protéger les métaux contre la corrosion les rend précieux dans divers secteurs .

Synthèse chimique et synthèse hétérocyclique

Les dérivés du thiophène sont synthétisés à l'aide de diverses méthodes, telles que :

- Réaction de Paal–Knorr : Condensation de composés 1,4-dicarbonylés avec des agents sulfurants comme le pentasulfure de phosphore (P~4~S~10~) .

- Couplage diazoïque : Incorporation de motifs thiophène dans d'autres hétérocycles via des sels de diazonium .

- Carbocyclisation carbonylative : Une méthode catalysée par PdI2/KI pour synthétiser des dérivés du thiophène .

Applications environnementales

Les dérivés du thiophène peuvent trouver des applications dans la rémédiation environnementale, telles que l'élimination des polluants de l'eau ou du sol.

En résumé, le this compound est un composé polyvalent dont les applications s'étendent à l'électronique organique, au développement de médicaments, à la protection contre la corrosion, et bien plus encore. Ses propriétés uniques continuent d'inspirer la recherche scientifique et l'innovation.

Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Stratégies récentes dans la synthèse des dérivés du thiophène : points saillants de la littérature 2012–2020. Molecular Diversity, 25(4), 2571–2604. Lien Sharkawy, A. A., El-Sayed, W. A., & El-Sayed, M. A. (2018). Importance thérapeutique du thiophène synthétique. BMC Chemistry, 12(1), 1–11. Lien Progrès récents dans la synthèse de dérivés du thiophène par carbocyclisation carbonylative. Molecules, 19(10), 15687–15702. Lien

Mécanisme D'action

Target of Action

Thiophene-based compounds are known to interact with a variety of biological targets, including enzymes like cyclooxygenase (cox) and lipoxygenase (lox) . These enzymes play crucial roles in inflammatory responses, making them potential targets for anti-inflammatory drugs .

Mode of Action

Thiophene derivatives are known to inhibit the activity of cox and lox enzymes . By inhibiting these enzymes, thiophene-based compounds can potentially disrupt the synthesis of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .

Biochemical Pathways

, the inhibition of COX and LOX enzymes can impact the arachidonic acid pathway. This pathway is responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Therefore, the inhibition of COX and LOX enzymes can potentially reduce inflammation .

Pharmacokinetics

The compound’s molecular weight (25212) suggests that it may have favorable absorption and distribution characteristics .

Result of Action

Based on the known effects of thiophene derivatives, it can be hypothesized that 2-(3-iodopropyl)thiophene may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators .

Safety and Hazards

Orientations Futures

Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing more efficient synthetic strategies for producing these compounds .

Analyse Biochimique

Biochemical Properties

Thiophene-based analogs, such as 2-(3-Iodopropyl)thiophene, have been studied for their potential role in biochemical reactions . For instance, some thiophene-based sulfonamides have shown potent inhibitory effects on human erythrocytes carbonic anhydrase I and II isoenzymes . The interaction of 2-(3-Iodopropyl)thiophene with these enzymes could potentially influence various biochemical processes.

Cellular Effects

For instance, they have been found to have anticancer , anti-inflammatory , and antimicrobial properties . These effects suggest that 2-(3-Iodopropyl)thiophene could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiophene-based molecules have been found to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity

Metabolic Pathways

Thiophene derivatives have been found to interact with various enzymes and cofactors , suggesting that 2-(3-Iodopropyl)thiophene could potentially be involved in various metabolic pathways.

Propriétés

IUPAC Name |

2-(3-iodopropyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNKVDHVPNGONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

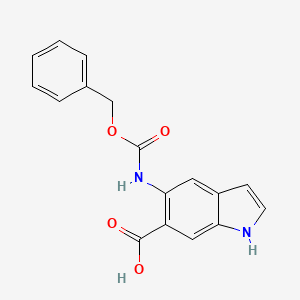

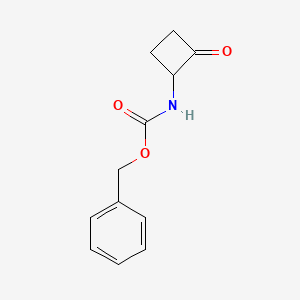

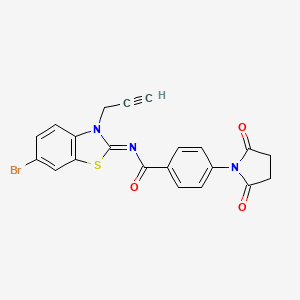

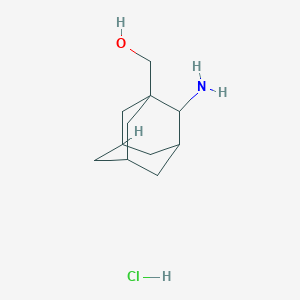

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2422609.png)

![N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2422612.png)

![(2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2422619.png)

![4-(4-(benzyloxy)phenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2422623.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone](/img/structure/B2422624.png)

![Methyl 2-amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2422625.png)

![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2422631.png)